molecular formula C20H17ClN2O B5740180 N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide

N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B5740180
M. Wt: 336.8 g/mol
InChI Key: SEYAYXFMKQAHOM-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with both aniline and chlorophenyl groups, making it a subject of interest for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. The final step involves acylation with acetic anhydride to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated analogs, which can be further utilized in different chemical applications.

Scientific Research Applications

N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-anilinophenyl)-2-(4-bromophenyl)acetamide
  • N-(4-anilinophenyl)-2-(4-fluorophenyl)acetamide
  • N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide

Uniqueness

Compared to its analogs, N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c21-16-8-6-15(7-9-16)14-20(24)23-19-12-10-18(11-13-19)22-17-4-2-1-3-5-17/h1-13,22H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYAYXFMKQAHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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